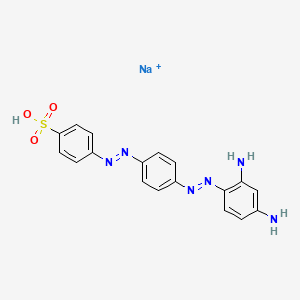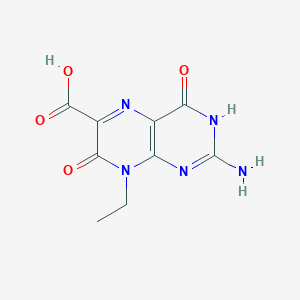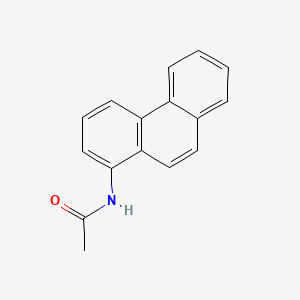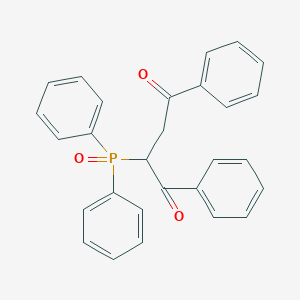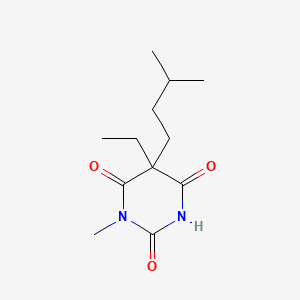
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is part of the barbiturate family, which has been widely used in medicine for its sedative and hypnotic properties. Barbituric acid itself is not pharmacologically active, but its derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have significant biological activities .
Vorbereitungsmethoden
The preparation of 5-ethyl-5-isopentyl-1-methyl-barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be divided into several steps:
Bromination: Diethyl ethylmalonate is brominated to form the corresponding bromo compound.
Alkylation: The bromo compound is then alkylated with isopentyl bromide.
Cyclization and Acidification: The alkylated product undergoes cyclization with urea, followed by acidification to yield 5-ethyl-5-isopentyl-1-methyl-barbituric acid
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods include the use of specific solvents, catalysts, and purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have numerous scientific research applications:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: They have been used as sedatives, hypnotics, and anticonvulsants.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other materials
Wirkmechanismus
The mechanism of action of 5-ethyl-5-isopentyl-1-methyl-barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used for its sedative and hypnotic effects.
Secobarbital: Another barbiturate with similar sedative properties.
The uniqueness of 5-ethyl-5-isopentyl-1-methyl-barbituric acid lies in its specific substituents, which confer distinct pharmacological properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
6270-45-7 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(7-6-8(2)3)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI-Schlüssel |
YWIUVCAWUTXGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


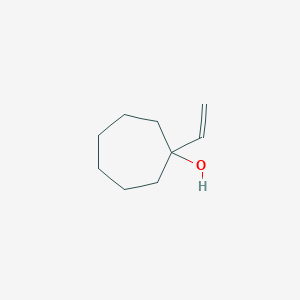
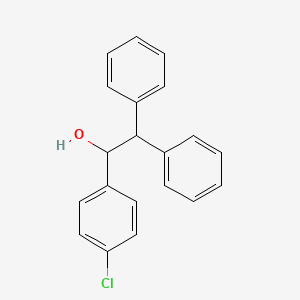
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
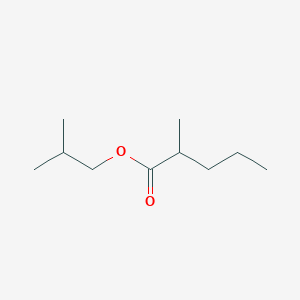

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
